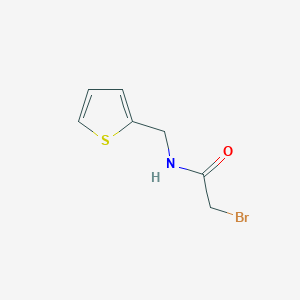

2-Bromo-N-(2-thienylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

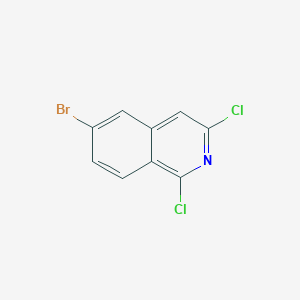

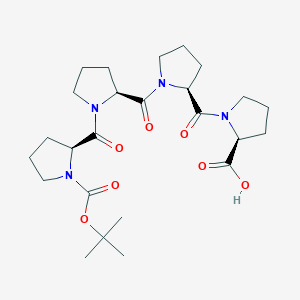

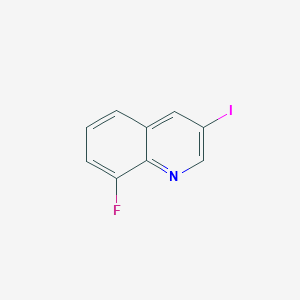

“2-Bromo-N-(2-thienylmethyl)acetamide” is a chemical compound with the CAS Number: 883526-96-3. It has a molecular weight of 234.12 . The IUPAC name for this compound is 2-bromo-N-(2-thienylmethyl)acetamide . The compound is typically stored at room temperature and is available in solid form .

Molecular Structure Analysis

The InChI code for “2-Bromo-N-(2-thienylmethyl)acetamide” is 1S/C7H8BrNOS/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications

Organic Synthesis Building Block

2-Bromo-N-(2-thienylmethyl)acetamide: serves as a versatile building block in organic synthesis. It is used to introduce the thiophene moiety into larger molecules, which is a critical step in synthesizing various pharmaceuticals and organic compounds .

Medicinal Chemistry

Thiophene derivatives, like 2-Bromo-N-(2-thienylmethyl)acetamide , are explored for their pharmacological properties. They are potential precursors for developing new drugs with anti-inflammatory, anticancer, and antimicrobial activities .

Material Science

In material science, thiophene-containing compounds are utilized for their conductive properties. They play a significant role in the development of organic semiconductors, which are essential for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibition

Thiophene derivatives are known to act as corrosion inhibitors2-Bromo-N-(2-thienylmethyl)acetamide can be used to create coatings or additives that protect metals from corrosion, particularly in harsh industrial environments .

Anesthetic Agents

Compounds with a thiophene ring, such as 2-Bromo-N-(2-thienylmethyl)acetamide , can be modified to produce local anesthetics. These anesthetics are used in medical procedures to induce loss of sensation in a specific area of the body .

Voltage-Gated Sodium Channel Blockers

The structural framework of thiophene is beneficial in the design of voltage-gated sodium channel blockers. These blockers are crucial in managing conditions like epilepsy and chronic pain .

Anti-Atherosclerotic Agents

Research has indicated that thiophene derivatives may possess anti-atherosclerotic properties. This makes 2-Bromo-N-(2-thienylmethyl)acetamide a candidate for developing treatments for atherosclerosis, a leading cause of heart disease .

Advanced Heterocyclization Reactions

2-Bromo-N-(2-thienylmethyl)acetamide: is used in advanced heterocyclization reactions to synthesize novel thiophene derivatives. These reactions are fundamental in creating new molecules with potential applications in various fields of chemistry .

Safety and Hazards

properties

IUPAC Name |

2-bromo-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNOS/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGFQNGEXUDOOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586391 |

Source

|

| Record name | 2-Bromo-N-[(thiophen-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883526-96-3 |

Source

|

| Record name | 2-Bromo-N-[(thiophen-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1284302.png)